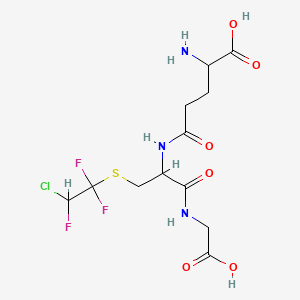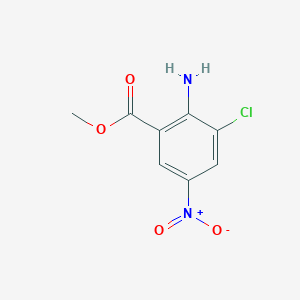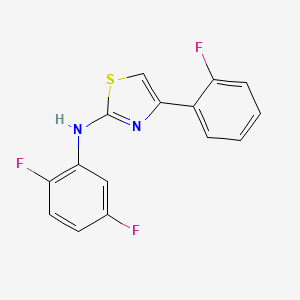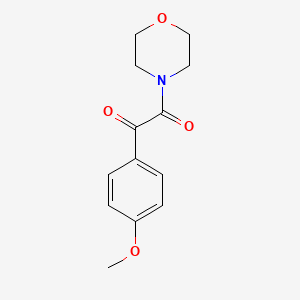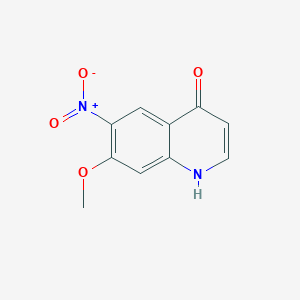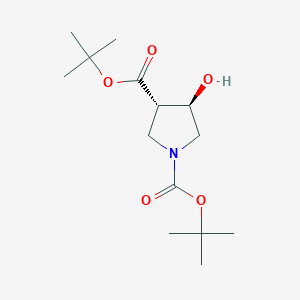
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate is a chemical compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is primarily used for research purposes and is known for its unique structural properties, which make it a valuable compound in various scientific fields.
Preparation Methods
The synthesis of Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate typically involves the reaction of tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate with suitable reagents under controlled conditions . The reaction conditions often include the use of solvents and catalysts to facilitate the reaction. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield corresponding ketones or aldehydes, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it may be used in studies involving enzyme inhibition or protein-ligand interactions . Additionally, it is used in various industrial processes, including the production of specialty chemicals and materials .
Mechanism of Action
The mechanism of action of Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Trans-di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate can be compared with other similar compounds, such as di-tert-butyl 4-hydroxypyrrolidine-1,3-dicarboxylate . While both compounds share similar structural features, this compound may exhibit unique properties that make it more suitable for certain applications. Other similar compounds include pyrrolidine derivatives, which are widely used in medicinal chemistry and drug discovery .
Properties
Molecular Formula |
C14H25NO5 |
|---|---|
Molecular Weight |
287.35 g/mol |
IUPAC Name |
ditert-butyl (3S,4R)-4-hydroxypyrrolidine-1,3-dicarboxylate |
InChI |
InChI=1S/C14H25NO5/c1-13(2,3)19-11(17)9-7-15(8-10(9)16)12(18)20-14(4,5)6/h9-10,16H,7-8H2,1-6H3/t9-,10-/m0/s1 |
InChI Key |
LZJMMBXWYYRLSM-UWVGGRQHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H]1CN(C[C@@H]1O)C(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(CC1O)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


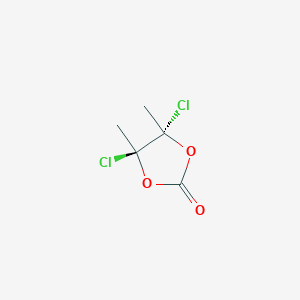
![8-Cyclohexyl-2,4,5,6-tetrahydro-1H-pyrazino[3,2,1-jk]carbazole hcl](/img/structure/B12842853.png)
![1-[5-(4-Chloro-3-fluorophenyl)-2-thienyl]ethanone](/img/structure/B12842854.png)
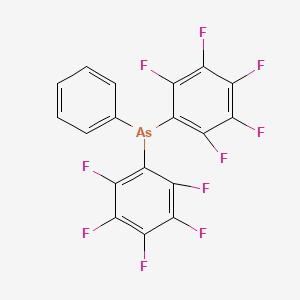
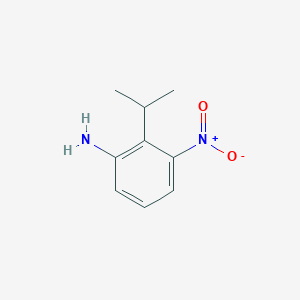
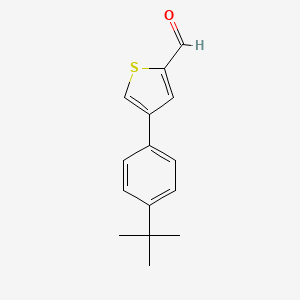
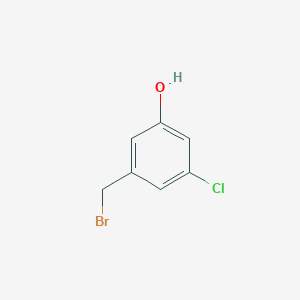
![3-iodo-6-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12842880.png)

